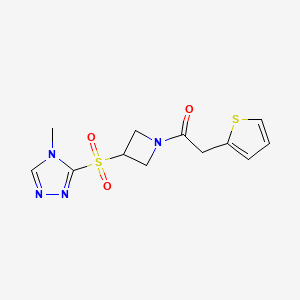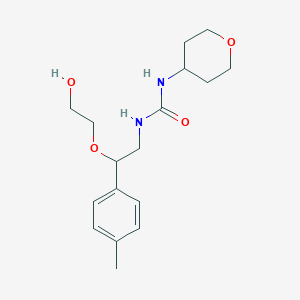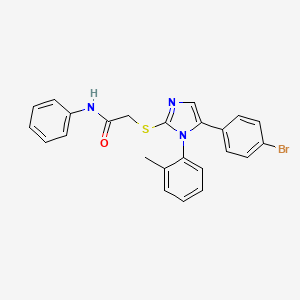
(E)-2-(4-chlorobenzoyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-chlorobenzoyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile, also known as CBPP, is an important organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a heterocyclic compound with a cyclic structure composed of a benzene ring, pyrimidine ring, and two nitrile groups. CBPP is a versatile compound that can be used in a variety of applications, including synthesis of other compounds, scientific research, and laboratory experiments.
Scientific Research Applications
Fluorescence Binding Studies
Compounds structurally related to "(E)-2-(4-chlorobenzoyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile" have been synthesized and investigated for their interaction with bovine serum albumin (BSA), a model for studying drug-protein interactions. These studies help understand the binding mechanism, thermodynamics, and conformational changes induced in proteins upon ligand binding, which is crucial for drug design. For instance, Meng et al. synthesized novel p-hydroxycinnamic acid amides, exploring their fluorescence binding with BSA, contributing to the understanding of drug-protein interactions Meng et al., 2012.
Antimicrobial and Antifungal Activities
Another application area is the synthesis of novel compounds with potential antimicrobial and antifungal activities. These compounds, derived from the basic structure of "(E)-2-(4-chlorobenzoyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile," are investigated for their efficacy against various bacterial and fungal strains. Dave and Rahatgaonkar synthesized diversely substituted chalcones and their pyrimidine analogs, showing significant growth inhibitory activity against pathogens such as Escherichia coli, Pseudomonas vulgaris, Bacillus subtilis, Staphylococcus aureus, Staphylococcus typhi, Candida albicans, Aspergillus niger, and Pseudomonas chrysogenum Dave & Rahatgaonkar, 2016.
Synthesis of Heterocyclic Derivatives
The core structure of "(E)-2-(4-chlorobenzoyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile" serves as a precursor in the synthesis of various heterocyclic derivatives, which have a wide range of biological and pharmacological activities. For example, compounds synthesized from similar structures have been explored for their anticancer and anti-inflammatory properties. Shehab et al. synthesized novel pyrimidine-2-thiol derivatives, demonstrating potent anti-inflammatory activities in vitro and in vivo, along with promising antioxidant activities Shehab et al., 2018.
properties
IUPAC Name |
(E)-2-(4-chlorobenzoyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O2/c21-17-7-5-15(6-8-17)19(25)16(13-22)11-14-3-1-4-18(12-14)26-20-23-9-2-10-24-20/h1-12H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBPBGVDEZWITE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=C(\C#N)/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2614976.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2614979.png)


![3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B2614984.png)
![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)

![{[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2614990.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2614992.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2614993.png)


